1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound characterized by its unique molecular structure and potential biological activities. This compound features a piperidine ring and a cyclopropyl group attached to an oxadiazole moiety, which is known for its pharmacological significance in medicinal chemistry.
This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. Oxadiazoles are often studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the piperidine ring further enhances its potential as a pharmacologically active agent.
The synthesis of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multi-step reactions that include the formation of the oxadiazole ring and subsequent functionalization to introduce the piperidine and cyclopropyl groups.
The molecular formula for this compound is , indicating a relatively complex structure with multiple functional groups.
The structural representation can be described using SMILES notation: Cc1cccc(CC(=O)N2CC(c3nc(C4CC4)no3)C2)c1
, which highlights the arrangement of atoms within the molecule .
The compound can undergo various chemical reactions typical for carbonyl-containing compounds and nitrogen heterocycles:
These reactions can be influenced by factors such as temperature, solvent choice, and the presence of catalysts, which are crucial for optimizing yields during synthesis.
The mechanism of action of 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one is likely related to its interaction with specific biological targets such as receptors or enzymes.
Research indicates that derivatives of oxadiazoles can act as selective modulators for various biological pathways, potentially influencing neurotransmitter systems or cellular signaling pathways .
While specific data on melting point and boiling point are not readily available, compounds with similar structures typically exhibit moderate solubility in organic solvents and may have varying degrees of stability under different environmental conditions.
The compound's reactivity is characterized by its functional groups:
Relevant data regarding safety and handling should be consulted from Material Safety Data Sheets provided by suppliers .
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2,2-dimethylpropan-1-one has potential applications in:
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2